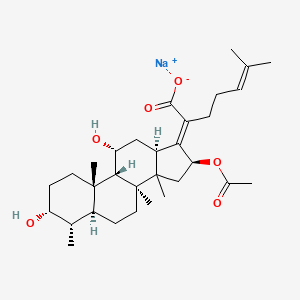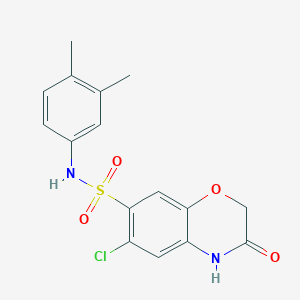![molecular formula C21H44NO6P B1261189 2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine is 1-(alk-1-enyl)-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl group is specified as (E)-hexadec-1-enyl. It is a tautomer of a 1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine zwitterion.
Aplicaciones Científicas De Investigación
Reactivity and Complex Formation
2-Aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate shows interesting reactivity and complex formation characteristics. For instance, hydroxyethyl phosphate forms monodentate and bidentate complexes with certain cobalt complexes. These complexes differ in their hydrolysis rates, indicating a potential for selective chemical reactions and applications in coordination chemistry (Connolly et al., 1994).
Crystal Structures and Solid-State Behavior
The chemical's derivatives have been studied for their crystal structures and solid-state aggregation behavior. These studies reveal the potential for creating unique molecular architectures with applications in materials science. For example, certain organophosphates form tubular structures through extensive hydrogen bonding, which is a novel aggregation for organophosphates and phosphonic acids (Dar et al., 2015).
Role in Catalysis
This chemical also plays a role in catalysis, particularly in the cleavage of DNA and RNA phosphodiester models. Studies using density functional theory have explored the mechanisms of these catalytic processes, highlighting the versatility of this compound in biochemical and pharmaceutical research (Maxwell et al., 2013).
Polymer Synthesis
In the field of polymer chemistry, derivatives of this compound have been used for synthesizing novel polymers. These polymers show unique properties and have potential applications in various industries, such as coatings and adhesives (Nakai et al., 1978).
Biomedical Applications
In the biomedical field, studies have focused on the synthesis of phosphatidyl ethanolamines, which are key components in biological membranes. These compounds have significant implications in drug delivery and pharmaceutical research (Mcguigan & Swords, 1993).
Zwitterion Properties
The zwitterion properties of certain derivatives have been explored using NMR titrations. Understanding these properties is crucial for applications in chemical sensors, drug delivery systems, and material science (Myller et al., 2013).
Propiedades
Nombre del producto |
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate |
|---|---|
Fórmula molecular |
C21H44NO6P |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
2-aminoethyl [(2R)-3-[(E)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15+/t21-/m1/s1 |
Clave InChI |
QYTPGOPLNFESQC-RLHAVTDZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)O |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)
![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)
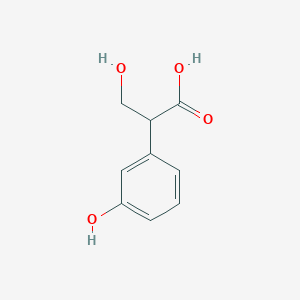

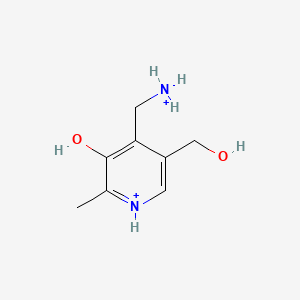
![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)
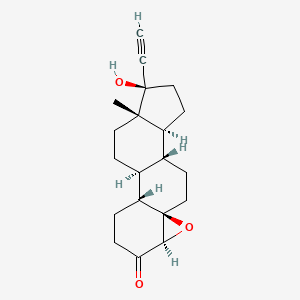

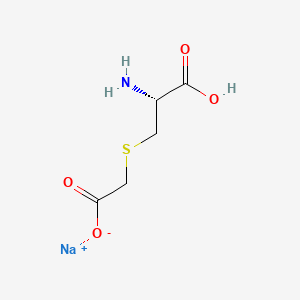
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)
